3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide
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Overview
Description
3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide is a complex organic compound that features a bromophenyl group, a thiophenylmethyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of Pyrrolidine: The synthesis of the pyrrolidine ring, often through cyclization reactions.
Thioether Formation: The attachment of the thiophenylmethyl group to the pyrrolidine ring.
Amidation: The final step involves the formation of the amide bond between the bromophenyl group and the pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups to the phenyl ring.
Scientific Research Applications
3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic residues in proteins, while the thiophenylmethyl group can engage in sulfur-based interactions. The pyrrolidinyl group may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide
- 3-(2-fluorophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide
- 3-(2-methylphenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide
Uniqueness
Compared to similar compounds, 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding interactions with target molecules.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2OS/c19-17-4-2-1-3-15(17)5-6-18(22)20-16-7-9-21(12-16)11-14-8-10-23-13-14/h1-4,8,10,13,16H,5-7,9,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNWBAZOEMSAPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC=CC=C2Br)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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